molecular formula C20H22N4O4S2 B11317467 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11317467
M. Wt: 446.5 g/mol
InChI Key: OFDRQIZAKSBMLO-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: is a complex organic compound that features a unique combination of thiazole, thienyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.

    Synthesis of the Pyrazole Core: The pyrazole ring can be formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling Reactions: The thiazole and pyrazole intermediates are then coupled under specific conditions to form the desired compound. This step may involve the use of coupling agents such as EDCI or DCC.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Material Properties: Its electronic structure may contribute to its function in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-1H-pyrazole-3-carboxamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide:

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H22N4O4S2/c1-12-13(2)29-20(21-12)22-19(25)17-10-18(14-4-6-16(28-3)7-5-14)24(23-17)15-8-9-30(26,27)11-15/h4-7,10,15H,8-9,11H2,1-3H3,(H,21,22,25)

InChI Key

OFDRQIZAKSBMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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